N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide
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Overview
Description
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-2-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This intermediate reacts with N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine under basic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields the corresponding amine.
Scientific Research Applications
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism by which N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The diethylamino group may facilitate binding to biological targets, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide
- 3-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide
Uniqueness
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is unique due to the presence of the diethylamino group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature distinguishes it from similar compounds that may have different substituents, affecting their biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C20H26N2O3S2 |
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Molecular Weight |
406.6 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C20H26N2O3S2/c1-3-21(4-2)17-9-7-16(8-10-17)14-22(18-11-13-27(24,25)15-18)20(23)19-6-5-12-26-19/h5-10,12,18H,3-4,11,13-15H2,1-2H3 |
InChI Key |
GRKZUKLCXASQRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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